molecular formula C26H20N2O2 B14675624 2,2'-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine CAS No. 36511-00-9

2,2'-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine

Cat. No.: B14675624
CAS No.: 36511-00-9
M. Wt: 392.4 g/mol
InChI Key: BOZJKHPYGFLXDE-UHFFFAOYSA-N
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Description

2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for 2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(1,4-Dimethoxyanthracene-9,10-diyl)dipyridine stands out due to its dual functionality as both a fluorescent probe and a photodynamic agent. This dual functionality makes it particularly valuable in both biological research and medical applications, where it can be used for diagnostic and therapeutic purposes.

Properties

CAS No.

36511-00-9

Molecular Formula

C26H20N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(1,4-dimethoxy-10-pyridin-2-ylanthracen-9-yl)pyridine

InChI

InChI=1S/C26H20N2O2/c1-29-21-13-14-22(30-2)26-24(20-12-6-8-16-28-20)18-10-4-3-9-17(18)23(25(21)26)19-11-5-7-15-27-19/h3-16H,1-2H3

InChI Key

BOZJKHPYGFLXDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)C4=CC=CC=N4)C5=CC=CC=N5)OC

Origin of Product

United States

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